molecular formula C9H10N2O3S B1353208 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid CAS No. 878668-29-2

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid

Cat. No. B1353208
M. Wt: 226.25 g/mol
InChI Key: INLJLDHNDACXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, an amino group, a thiazole ring, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropanecarbonyl group could potentially be introduced through a reaction with cyclopropanecarboxamide . The thiazole ring could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole ring would likely introduce some rigidity into the structure, while the carboxylic acid group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could participate in reactions with carbonyl compounds to form imines or enamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the cyclopropanecarbonyl group could influence its reactivity .

Scientific Research Applications

Synthesis of Constrained Heterocyclic γ-Amino Acids

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid and its derivatives play a significant role in the synthesis of constrained heterocyclic γ-amino acids. These compounds serve as mimics of secondary protein structures, including helices, β-sheets, turns, and β-hairpins, due to their unique thiazole ring structure. A versatile chemical route has been established for synthesizing orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), providing a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).

Antimicrobial Studies

The structural versatility of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid derivatives has been explored in antimicrobial studies. New derivatives synthesized from various reactions exhibited significant antimicrobial properties, indicating their potential application in the development of novel antimicrobial agents (Dulaimy et al., 2017).

Development of Fluorescent Materials

Another innovative application involves the synthesis of fluorescent materials from biomass-derived compounds and natural amino acids, including derivatives of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid. This process involves cross-coupling reactions for extended π-conjugation, leading to the creation of compounds with strong photoluminescence, which could be useful in various scientific and industrial applications (Tanaka et al., 2015).

Fungicidal and Antiviral Activity

Furthermore, novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown promising fungicidal and antiviral activities. Some compounds exhibited over 50% activity against several tested fungi and showed effective control against Tobacco Mosaic Virus (TMV), highlighting a new strategy for addressing fungal and viral threats in agriculture and beyond (Fengyun et al., 2015).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJLDHNDACXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid

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